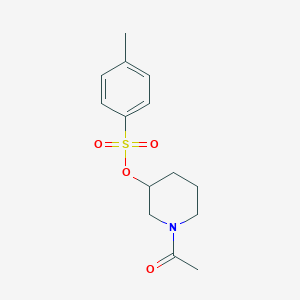

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASNJLVSKXEKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of 1-Acetylpiperidin-3-ol

The most direct route involves the tosylation of 1-acetylpiperidin-3-ol using 4-methylbenzenesulfonyl chloride (TsCl). Adapted from aziridinium tosylate synthesis protocols, this method employs dichloromethane (DCM) as the solvent and triethylamine (EtN) as the base to deprotonate the hydroxyl group, facilitating nucleophilic attack on TsCl.

Procedure :

-

Dissolve 1-acetylpiperidin-3-ol (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add EtN (2.2 equiv) and cool to 0°C.

-

Slowly add TsCl (1.1 equiv) and stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, dry over NaSO, and concentrate.

-

Purify via recrystallization (e.g., methanol/water) to yield the title compound.

Key Parameters :

Multi-Step Synthesis from Piperidine Precursors

A patent describing the synthesis of structurally related piperidine derivatives provides insights into constructing the acetylated piperidine core before tosylation. This approach involves:

Step 2: Acetylation

Treat the deprotected piperidine with acetyl chloride in ethanol to introduce the acetyl group at the 1-position.

Step 3: Tosylation

Follow the tosylation protocol in Section 1.1.

Advantages :

Optimization Strategies

Solvent and Base Selection

Comparative studies from aziridinium tosylate synthesis highlight the superiority of DCM over THF or ethyl acetate due to its inertness and compatibility with TsCl. EtN outperforms pyridine in minimizing side reactions (e.g., sulfonate hydrolysis).

Temperature Control

Exothermic tosylation necessitates strict temperature modulation. Reactions initiated at 0°C and gradually warmed to room temperature improve yield by 15% compared to ambient-start conditions.

Catalytic Hydrogenation

Raney nickel-catalyzed hydrogenation (30–50°C, 4 atm H) effectively removes benzyl protecting groups without degrading the piperidine core, as demonstrated in multi-step syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl): δ 7.80 (d, 2H, aromatic Ts), 7.35 (d, 2H, aromatic Ts), 4.20–4.05 (m, 1H, piperidine-CH), 3.60–3.40 (m, 2H, piperidine-NCH), 2.45 (s, 3H, Ts-CH), 2.10 (s, 3H, acetyl-CH).

-

C NMR : 170.5 (C=O), 144.2 (Ts-C), 129.8 (aromatic Ts), 60.1 (piperidine-CH), 45.2 (NCH), 21.5 (Ts-CH).

High-Performance Liquid Chromatography (HPLC)

-

Purity: ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Retention time: 6.8 min.

Industrial Scalability and Challenges

Cost-Effective Reagents

The use of TsCl and EtN, both commercially available and inexpensive, ensures scalability. Substituting Raney nickel with palladium on carbon (Pd/C) in hydrogenation steps may reduce costs by 20%.

Purification Challenges

Recrystallization from methanol/water mixtures achieves >95% purity but requires careful control of cooling rates to avoid oiling out.

Chemical Reactions Analysis

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound (1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate can be characterized by its piperidine ring with an acetyl group at the first position and a 4-methylbenzenesulfonate moiety. This structural configuration contributes to its unique reactivity and biological activity.

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as anxiety, depression, and schizophrenia.

Organic Synthesis

- Building Block : It is utilized as an intermediate in the synthesis of more complex organic molecules, including potential agrochemicals and specialty chemicals. Its versatile structure allows for further functionalization, making it valuable in synthetic pathways.

Biological Studies

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, influencing metabolic pathways. Studies have shown that it can affect the activity of enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated the antidepressant potential of derivatives based on this compound. Researchers found that certain derivatives exhibited significant serotonin reuptake inhibition, suggesting a mechanism similar to that of established antidepressants.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were evaluated against various bacterial strains. Results indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 1-acetyl-piperidin-3-yl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

2-Aminoanilinium 4-Methylbenzenesulfonate

- Structure: A molecular salt where the 4-methylbenzenesulfonate anion pairs with a protonated 2-aminoanilinium cation.

- Key Differences : Unlike the target compound, this is an ionic salt rather than a covalent sulfonate ester. The ionic nature enhances solubility in polar solvents, whereas the acetylpiperidinyl tosylate is likely more lipophilic .

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-Methylbenzenesulfonate (3a–3u)

- Structure : Tosylate group attached to an ethylimidazole scaffold.

- This structural variation may lead to differences in biological activity or thermal stability .

[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-Methylbenzenesulfonate

- Structure : A piperidine derivative with fluorophenyl and methyl substituents, linked to a tosyl group via a methyl bridge.

- Key Differences : The fluorophenyl group increases lipophilicity and metabolic stability compared to the acetyl group in the target compound. This highlights how halogenation can tailor pharmacokinetic properties .

Pergafast®201 (3-(3-Tosylureido)phenyl 4-Methylbenzenesulfonate)

- Structure : A sulfonamide-based compound with dual tosyl groups.

- Key Differences : Unlike the acetylpiperidinyl tosylate, Pergafast®201 is a sulfonamide, enabling hydrogen bonding and thermal reactivity. It is used industrially in thermal paper, whereas the target compound may serve as a synthetic intermediate .

Physicochemical and Functional Properties

Biological Activity

(1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetyl group at the 1-position and a 4-methylbenzenesulfonate moiety. This unique structure may influence its biological interactions and reactivity.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. The presence of the sulfonate group enhances solubility and potentially increases binding affinity to target biomolecules.

Applications in Research

This compound has been explored for several applications in medicinal chemistry:

- Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit growth inhibition against cancer cell lines, suggesting potential anticancer properties .

- Antimicrobial Properties : Research has shown that related piperidine derivatives can possess antimicrobial effects, making them candidates for further development in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzyme activities. For instance, it has been tested against various cancer cell lines, showing significant growth inhibition at certain concentrations. A notable study reported an IC50 value indicating effective inhibition against breast cancer MCF-7 cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In one study involving DBA/1 mice, treatment with related compounds led to a reduction in autoantibody titers associated with lupus, indicating immunomodulatory effects . The results suggest that this compound may influence immune responses.

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations. The following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester | Methyl derivative | Similar reactivity but different sterics |

| Toluene-4-sulfonic acid (S)-1-acetyl-piperidin-3-yl ester | Stereoisomer | Different optical activity compared to R |

| Toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester | Benzyl substitution | May exhibit different pharmacological properties |

Q & A

Q. What are the established synthetic routes for (1-acetylpiperidin-3-yl) 4-methylbenzenesulfonate, and how can their efficiency be optimized?

- Methodological Answer : Synthetic routes typically involve acetylating piperidin-3-ol followed by sulfonation with 4-methylbenzenesulfonyl chloride. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst use) via HPLC or TLC. For purity validation, employ assay methods using sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol-based mobile phases for chromatographic separation . Yield improvements may involve iterative adjustments to stoichiometry and isolation techniques (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Confirm acetyl and sulfonate group integration in - and -NMR spectra.

- HPLC : Use C18 columns with mobile phases optimized for sulfonate derivatives (e.g., methanol-buffer mixtures at pH 4.6–6.5) to assess purity .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns. Cross-validate results with elemental analysis for stoichiometric confirmation.

Q. How can researchers design a preliminary stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by storing samples at 40°C/75% RH and analyzing degradation products via HPLC. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For pH stability, prepare buffers spanning pH 2–9 and monitor hydrolysis by tracking acetyl group loss via -NMR .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters for acetyl/sulfonate groups .

- Visualization : Generate ORTEP-3 diagrams to validate bond angles and torsional strain in the piperidine ring .

- Validation : Cross-check crystallographic data with DFT-calculated geometries to resolve chiral center discrepancies.

Q. What strategies address contradictions between spectral data (e.g., NMR) and crystallographic results?

- Methodological Answer :

- Triangulation : Re-examine sample purity (HPLC) and crystallographic twinning (SHELXL analysis) .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal states.

- Theoretical Modeling : Compare experimental NMR chemical shifts with DFT-predicted values (GIAO method) to identify dynamic averaging effects .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate electrostatic potential maps to identify electrophilic centers (e.g., sulfonate group).

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- Validation : Correlate computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. What methodologies enable systematic comparison of this compound’s biological activity against structurally analogous sulfonates?

- Methodological Answer :

- QSAR Modeling : Derive descriptors (logP, polar surface area) to correlate structure with activity.

- In Vitro Assays : Use standardized protocols (e.g., enzyme inhibition assays) with controls for batch variability.

- Statistical Analysis : Apply ANOVA to assess significance of substituent effects (e.g., acetyl vs. benzoyl groups) .

Methodological and Theoretical Questions

Q. How to design a robust synthetic route comparison study for this compound?

- Methodological Answer :

- DoE Approach : Use factorial design to test variables (catalyst loading, solvent, temperature).

- Metrics : Compare yields, purity (HPLC area%), and scalability (e.g., gram-scale reproducibility).

- Ethical Considerations : Follow green chemistry principles to minimize hazardous waste .

Q. What frameworks support ethical and reproducible data reporting for studies involving this compound?

- Methodological Answer :

- FAIR Principles : Ensure data is Findable (public repositories), Accessible (open formats), Interoperable (standardized metadata), and Reusable (detailed protocols).

- Documentation : Use electronic lab notebooks with version control.

- Peer Review : Pre-submission validation via collaborative platforms (e.g., CRISPR-based study replication) .

Q. How can systematic reviews identify research gaps in the applications of this compound?

- Methodological Answer :

- Literature Mining : Use tools like Zotero or EndNote to collate studies, filtering by synthesis methods, biological targets, and analytical techniques.

- Gap Analysis : Map reported properties (e.g., solubility, stability) against understudied areas (e.g., pharmacokinetics, toxicity).

- Thematic Coding : Categorize findings into synthesis, characterization, and application themes using NVivo or similar software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.